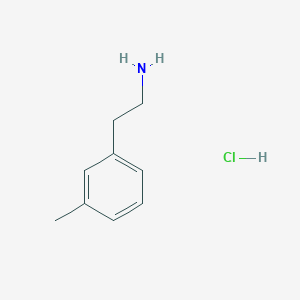

3-甲基苯乙胺盐酸盐

描述

3-Methylphenethylamine (3MPEA) is an organic compound with the chemical formula of C9H13N . It is a human trace amine associated receptor 1 (TAAR1) agonist, a property which it shares with its monomethylated phenethylamine isomers, such as amphetamine (α-methylphenethylamine), β-methylphenethylamine, and N-methylphenethylamine .

Molecular Structure Analysis

The molecular structure of 3-Methylphenethylamine consists of a phenethylamine backbone with a methyl group attached to the third carbon of the benzene ring . The molecular weight is 135.21 .科学研究应用

有机合成

3-甲基苯乙胺盐酸盐用作合成各种有机化合物的起始原料 . 它是一种伯胺,这意味着它可以发生各种反应形成新的键,使其成为有机化学领域中的一种宝贵工具 .

神经递质研究

作为一种苯乙胺衍生物,3-甲基苯乙胺盐酸盐可用于与神经递质相关的研究 . 苯乙胺是一类广泛而多样的化合物,包括神经递质 .

激素研究

苯乙胺,如 3-甲基苯乙胺盐酸盐,也是激素 . 因此,它们可用于与激素调节和内分泌系统相关的研究 .

兴奋剂研究

苯乙胺已知具有兴奋作用 . 因此,3-甲基苯乙胺盐酸盐可用于与兴奋剂及其对人体的作用相关的研究 .

致幻剂研究

一些苯乙胺已知具有致幻特性 . 因此,3-甲基苯乙胺盐酸盐可用于与致幻剂及其作用相关的研究 .

厌食症研究

苯乙胺会导致食欲减退,使其成为厌食剂 . 因此,3-甲基苯乙胺盐酸盐可用于与食欲调节和厌食症等疾病相关的研究 .

支气管扩张剂研究

苯乙胺也可以作为支气管扩张剂 . 因此,3-甲基苯乙胺盐酸盐可用于与呼吸系统疾病和治疗相关的研究 .

抗抑郁症研究

作用机制

Target of Action

The primary target of 3-Methylphenethylamine Hydrochloride, also known as 2-(3-methylphenyl)ethan-1-amine hydrochloride, is the human trace amine-associated receptor 1 (TAAR1) . TAAR1 is a G protein-coupled receptor that is involved in modulating brain chemistry and plays a significant role in neurological processes .

Mode of Action

3-Methylphenethylamine Hydrochloride acts as an agonist at the TAAR1 receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, 3-Methylphenethylamine Hydrochloride binds to the TAAR1 receptor and activates it, which can lead to various downstream effects .

Biochemical Pathways

It is known that taar1 activation can influence several neurotransmitter systems, including the dopaminergic and serotonergic systems . These systems play crucial roles in mood regulation, reward processing, and other important neurological functions .

Pharmacokinetics

Similar compounds, such as amphetamines, are known to be well absorbed in the gastrointestinal tract, widely distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

The activation of TAAR1 by 3-Methylphenethylamine Hydrochloride can lead to a variety of cellular and molecular effects. For instance, it can influence the release of neurotransmitters, modulate neural activity, and impact various brain functions .

生化分析

Biochemical Properties

3-Methylphenethylamine Hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to activate the human trace amine-associated receptor 1, which is involved in modulating neurotransmitter release and influencing various physiological processes . The interaction with this receptor suggests that 3-Methylphenethylamine Hydrochloride may have a role in regulating mood, cognition, and other central nervous system functions.

Cellular Effects

The effects of 3-Methylphenethylamine Hydrochloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its activation of trace amine-associated receptor 1 can lead to changes in intracellular cyclic adenosine monophosphate levels, which in turn affects gene expression and metabolic pathways . This compound’s impact on cellular processes underscores its potential therapeutic applications.

Molecular Mechanism

At the molecular level, 3-Methylphenethylamine Hydrochloride exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to trace amine-associated receptor 1, leading to the activation of downstream signaling pathways that modulate neurotransmitter release and other cellular responses . This binding interaction is crucial for its role in influencing central nervous system functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Methylphenethylamine Hydrochloride change over time. Studies have shown that this compound is relatively stable, but it can degrade under certain conditions, affecting its long-term efficacy . Long-term exposure to 3-Methylphenethylamine Hydrochloride in in vitro or in vivo studies has revealed potential changes in cellular function, highlighting the importance of understanding its temporal dynamics.

Dosage Effects in Animal Models

The effects of 3-Methylphenethylamine Hydrochloride vary with different dosages in animal models. Lower doses may have minimal impact, while higher doses can lead to significant physiological and behavioral changes . Studies have also indicated potential toxic or adverse effects at high doses, emphasizing the need for careful dosage management in therapeutic applications.

Metabolic Pathways

3-Methylphenethylamine Hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. It is metabolized primarily by monoamine oxidase, which converts it into phenylacetic acid . This metabolic pathway is crucial for understanding its pharmacokinetics and potential therapeutic applications.

Transport and Distribution

Within cells and tissues, 3-Methylphenethylamine Hydrochloride is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall efficacy and function . Understanding these transport mechanisms is essential for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of 3-Methylphenethylamine Hydrochloride plays a critical role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is vital for its interaction with target biomolecules and subsequent physiological effects.

属性

IUPAC Name |

2-(3-methylphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N.ClH/c1-8-3-2-4-9(7-8)5-6-10;/h2-4,7H,5-6,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRTQWHWCZWPFCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5470-40-6 | |

| Record name | 5470-40-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26228 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

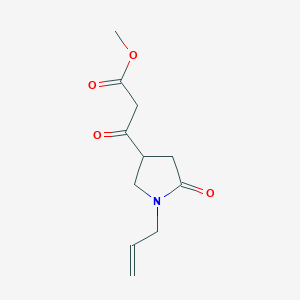

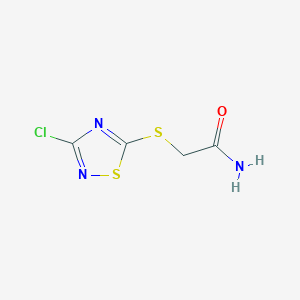

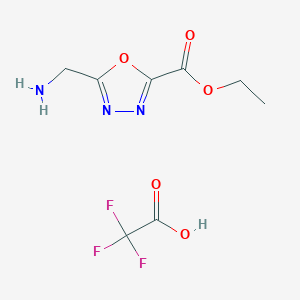

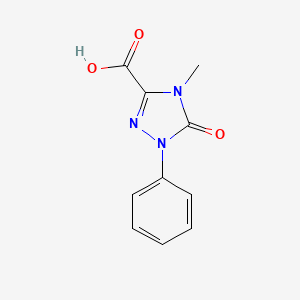

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 7-chloroimidazo[1,2-c]pyrimidine-2-carboxylate](/img/structure/B1394188.png)

![(2S)-2-{[(benzyloxy)carbonyl]amino}-3-[3,4-bis(benzyloxy)phenyl]propanoic acid](/img/structure/B1394194.png)

![N-[2-(4-Formyl-2-methoxyphenoxy)ethyl]acetamide](/img/structure/B1394195.png)

![3-[1-(2-Methoxy-ethyl)-5-oxo-pyrrolidin-3-yl]-3-oxo-propionic acid methyl ester](/img/structure/B1394196.png)